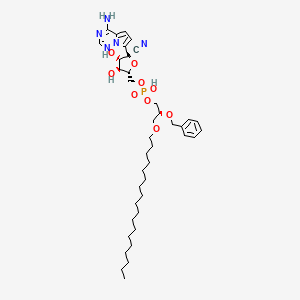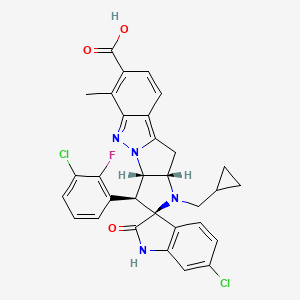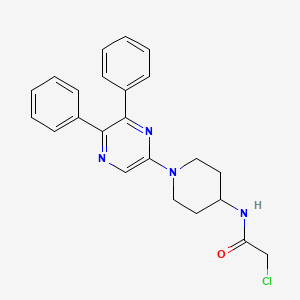![molecular formula C22H36ClN3O B10856538 (S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B10856538.png)
(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride is a complex organic compound that features a benzo[d]oxazole core, a pyrrolidine ring, and a decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride typically involves multiple steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Attachment of the Pyrrolidine Ring: The pyrrolidine moiety is introduced via nucleophilic substitution reactions, often involving pyrrolidine and a suitable electrophile.
Introduction of the Decyl Chain: The decyl chain is usually attached through alkylation reactions, using decyl halides under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzo[d]oxazole core or the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring or the pyrrolidine moiety.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving benzo[d]oxazole derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole core can interact with aromatic residues in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The decyl chain may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole Derivatives: Compounds such as 2-aminobenzoxazole and 2-phenylbenzoxazole share the benzo[d]oxazole core but differ in their substituents.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and N-methylpyrrolidine have similar pyrrolidine rings but lack the benzo[d]oxazole core.
Decyl Chain Compounds: Decylamine and decylbenzene are examples of compounds with decyl chains but different core structures.
Uniqueness
(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride is unique due to its combination of a benzo[d]oxazole core, a pyrrolidine ring, and a decyl chain. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C22H36ClN3O |
|---|---|
Molecular Weight |
394.0 g/mol |
IUPAC Name |
6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C22H35N3O.ClH/c1-2-3-4-5-6-7-8-9-10-18-11-12-20-21(15-18)26-22(25-20)24-17-19-13-14-23-16-19;/h11-12,15,19,23H,2-10,13-14,16-17H2,1H3,(H,24,25);1H/t19-;/m0./s1 |
InChI Key |
VVHUHNZYNZOTEH-FYZYNONXSA-N |
Isomeric SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NC[C@H]3CCNC3.Cl |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NCC3CCNC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide](/img/structure/B10856469.png)
![(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine](/img/structure/B10856471.png)

![4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856513.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride](/img/structure/B10856517.png)
![2-Pyrazinecarboxamide, 3-[[4-[1-[[(3S)-1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-3-pyrrolidinyl]methyl]-4-piperidinyl]phenyl]amino]-5-(1-piperidinyl)-](/img/structure/B10856522.png)
![4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B10856523.png)
![3-((1R,5S,9S)-2-Phenethyl-9-((Z)-prop-1-en-1-yl)-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856526.png)
![(3S)-3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B10856527.png)

![(2S)-2-Amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B10856546.png)
![4-[[2-[[(R)-(1,4-dimethylpyrazol-3-yl)-(1-methylcyclopentyl)methyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856555.png)
